3-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-2-carboxamide
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Overview
Description
3-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a piperidine ring, and a pyrimidine ring with a trifluoromethyl group
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target receptors or enzymes involved in various biological processes .
Mode of Action
This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Biochemical Pathways
Compounds with similar structures have been known to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Compounds with similar structures have been known to exert various biological effects .
Action Environment
It is generally known that factors such as temperature, ph, and the presence of other substances can influence the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene ring, the piperidine ring, and the pyrimidine ring. Each of these steps requires specific reagents and conditions to ensure the correct formation of the desired product.
Formation of the Thiophene Ring: This step often involves the cyclization of a suitable precursor, such as a 1,4-diketone, in the presence of sulfur or a sulfur-containing reagent.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Formation of the Pyrimidine Ring: The pyrimidine ring is typically formed through the condensation of suitable precursors, such as amidines and β-dicarbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-2-carboxamide can undergo a variety of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the pyrimidine ring can yield dihydropyrimidines.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The unique electronic properties of the thiophene and pyrimidine rings make this compound a candidate for use in organic electronics and optoelectronic devices.
Biology: It can be used in the study of biological pathways and mechanisms, particularly those involving the trifluoromethyl group.
Comparison with Similar Compounds
Similar Compounds
3-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-2-carboxamide: shares similarities with other compounds containing thiophene, piperidine, and pyrimidine rings.
Thiophene Derivatives: Compounds such as thiophene-2-carboxamide and thiophene-2-carboxylic acid.
Piperidine Derivatives: Compounds such as piperidine-4-carboxamide and piperidine-4-carboxylic acid.
Pyrimidine Derivatives: Compounds such as 4-(trifluoromethyl)pyrimidine and 6-(trifluoromethyl)pyrimidine.
Uniqueness
The uniqueness of this compound lies in its combination of these three distinct ring systems, which can confer unique electronic and steric properties. This makes it a valuable compound for a variety of applications in medicinal chemistry, materials science, and biology.
Properties
IUPAC Name |
3-methyl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4OS/c1-10-4-7-25-14(10)15(24)22-11-2-5-23(6-3-11)13-8-12(16(17,18)19)20-9-21-13/h4,7-9,11H,2-3,5-6H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDFXWDXCZEVQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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